An In-depth Technical Guide and Predictive Analysis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile
An In-depth Technical Guide and Predictive Analysis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling them to explore the potential of this and related pyrazole derivatives.
Introduction and Rationale
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile, incorporates several key features: a brominated pyrazole ring, a methyl group, and a propanenitrile side chain. The bromine atom serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, while the nitrile group can be a key pharmacophoric element or a precursor to other functional groups. This unique combination of features suggests potential applications in the development of novel therapeutics and functional materials.
Predicted Chemical Structure and Properties
Based on standard chemical nomenclature and the structures of closely related compounds, the chemical identity of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile is as follows:
| Property | Predicted Value |
| IUPAC Name | 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.06 g/mol |
| CAS Number | Not assigned or not publicly available |
The structure consists of a 1H-pyrazole ring substituted at the 1-position with a propanenitrile group, at the 3-position with a methyl group, and at the 4-position with a bromine atom.
Physicochemical Properties (Predicted)
The following properties are predicted based on the analysis of similar structures such as 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile and 3-(4-Bromo-3,5-Dimethyl-1H-Pyrazol-1-Yl)Propanenitrile[1][2]:
| Property | Predicted Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for small, halogenated organic molecules. |
| Melting Point | Moderately high | The presence of the polar nitrile group and the halogen will likely lead to a solid state at room temperature with a defined melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); limited solubility in water. | The nitrile and pyrazole nitrogen atoms provide polarity, while the overall carbon framework limits aqueous solubility. |
| Stability | Stable under standard laboratory conditions. | Pyrazole rings are generally stable. Avoid strong bases that could react with the nitrile group or strong reducing agents. |
Proposed Synthesis Pathway
A logical and efficient synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile would involve the N-alkylation of 4-bromo-3-methyl-1H-pyrazole with acrylonitrile. This reaction, a form of cyanoethylation, is a well-established method for the functionalization of N-heterocycles.
Caption: Proposed synthesis of the target compound via cyanoethylation.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5 eq).
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Addition of Reagent: To the stirred suspension, add acrylonitrile (1.2 eq) dropwise at room temperature.
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Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and monitored by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for the structural elucidation of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | s | 1H | C5-H of pyrazole |
| ~4.4 | t | 2H | -CH₂-CH₂-CN |
| ~3.0 | t | 2H | -CH₂-CH₂-CN |
| ~2.3 | s | 3H | -CH₃ |
Rationale: The chemical shifts are estimated based on known data for N-alkylated pyrazoles and propanenitrile derivatives[3].
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C3 of pyrazole |
| ~135 | C5 of pyrazole |
| ~118 | -CN |
| ~95 | C4 of pyrazole (bearing Br) |
| ~48 | -CH₂-CH₂-CN |
| ~19 | -CH₂-CH₂-CN |
| ~12 | -CH₃ |
Mass Spectrometry (MS)
In an electron ionization mass spectrum (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight (214.06 for C₇H₈⁷⁹BrN₃ and 216.06 for C₇H₈⁸¹BrN₃, with approximately equal intensity due to the isotopic abundance of bromine). Key fragmentation patterns would likely involve the loss of the cyanoethyl group.
Reactivity and Potential for Further Functionalization
The chemical structure of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile offers several avenues for further chemical modification, making it a versatile building block.
Caption: Key reactive sites and potential derivatization reactions.
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C4-Bromine Atom: This position is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this intermediate.
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Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further opportunities for derivatization and conjugation to other molecules.
Potential Applications in Drug Discovery and Materials Science
Given the prevalence of the pyrazole scaffold in pharmaceuticals, 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile is a promising starting point for the synthesis of novel bioactive compounds. The ability to diversify the structure at the C4 position could be leveraged to develop inhibitors for various kinases or other enzymes. The propanenitrile side chain can also contribute to binding interactions with protein targets.
In materials science, the introduction of this functionalized pyrazole into polymer backbones or as a component in organic electronic materials could lead to novel properties, leveraging the electronic characteristics of the pyrazole ring.
Conclusion
While 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile is not a widely cataloged compound, its predicted properties and straightforward synthetic accessibility make it a molecule of significant interest for researchers in both academia and industry. This technical guide provides a foundational understanding of its chemistry and outlines its potential as a versatile building block. It is our hope that this predictive analysis will stimulate further experimental investigation into this and related pyrazole derivatives.
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